N-(4-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(4-Acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a thiadiazole-based carboxamide derivative characterized by a 1,2,3-thiadiazole core substituted with a phenyl group at position 4 and a carboxamide-linked 4-acetylphenyl moiety at position 3. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological exploration. The acetyl group on the phenyl ring may influence solubility, pharmacokinetics, and interactions with biological targets such as enzymes or receptors involved in inflammatory or proliferative pathways .
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-phenylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-11(21)12-7-9-14(10-8-12)18-17(22)16-15(19-20-23-16)13-5-3-2-4-6-13/h2-10H,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWLLQQZMIZEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-acetylphenylhydrazine with phenyl isothiocyanate, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a suitable solvent such as ethanol or acetonitrile, and the reaction is carried out under reflux conditions to facilitate the formation of the desired product. The final compound is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N-(4-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other nucleophiles such as amines or thiols.
Cyclization: The thiadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Medicinal Chemistry
N-(4-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide has shown significant potential in various biological activities:
- Antimicrobial Properties: The compound exhibits activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
- Anticancer Activity: Studies indicate that this compound can inhibit cell growth by interfering with critical cellular processes such as DNA replication and protein synthesis. Its mechanism often involves enzyme inhibition that leads to reduced proliferation of cancer cells .
Table 1: Biological Activities of this compound
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against various bacteria and fungi | , |
| Anticancer | Inhibits cell growth and proliferation | , |
| Antifungal | Potential in treating fungal infections |
Pharmaceutical Development
Due to its biological properties, this compound is being explored as a lead compound in drug development for infectious diseases and cancer therapies. Its structural uniqueness allows for modifications that can enhance efficacy and reduce side effects .
Material Science
The compound's chemical reactivity makes it suitable for applications in developing new materials such as polymers and coatings. Its ability to participate in various chemical transformations opens avenues for creating materials with specific properties tailored for industrial uses .
Case Study 1: Anticancer Activity
In vitro studies demonstrated that this compound significantly reduced the viability of cancer cell lines. The mechanism was attributed to the inhibition of enzymes involved in DNA synthesis, leading to apoptosis in treated cells .
Case Study 2: Antimicrobial Efficacy
Research indicated that this compound showed promising results against resistant strains of bacteria, suggesting its potential as an alternative treatment option in antibiotic resistance scenarios. The study highlighted its effectiveness compared to standard antibiotics .
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide with structurally analogous thiadiazole derivatives, emphasizing substituent effects and biological activities:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- Acetylphenyl Group : The acetyl group in the target compound provides a ketone functionality, enabling hydrogen-bond interactions with biological targets (e.g., enzymes like cyclooxygenase-2) . This contrasts with halogenated analogs (e.g., chloro or fluoro derivatives), which rely on halogen bonding and enhanced lipophilicity .
- Phenyl vs. Heteroaromatic Substituents : The 4-phenyl group on the thiadiazole core contributes to planar rigidity, enhancing DNA intercalation in anticancer applications . In contrast, pyridine or isoxazole substituents introduce heteroatoms that alter electronic distribution and solubility .
Biological Activity Trends: Antimicrobial Activity: Methoxy- and halogen-substituted derivatives exhibit broad-spectrum antimicrobial effects, whereas the acetylphenyl variant may prioritize anti-inflammatory or anticancer activity due to ketone-mediated enzyme interactions . Anticancer Potential: Compounds with hybrid structures (e.g., isoxazole-thiadiazole hybrids) show enhanced cytotoxicity against cancer cell lines, but the acetylphenyl group’s role in apoptosis induction requires further validation .
Stability under physiological conditions is influenced by the thiadiazole ring’s susceptibility to hydrolysis, which varies with substituent electron-withdrawing/donating effects .
Biological Activity
N-(4-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound belonging to the thiadiazole family. This compound is characterized by its unique structure, which includes a thiadiazole ring, an acetylphenyl group, and a phenyl substituent. Its molecular formula is , with a molecular weight of approximately 318.36 g/mol. The compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism of action typically involves the disruption of cellular processes through enzyme inhibition or interference with DNA replication.
Anticancer Activity
The compound has demonstrated promising anticancer effects in several studies. For instance, it has been evaluated against various cancer cell lines, with findings indicating that it can induce apoptosis and inhibit cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications in the thiadiazole ring and substituents on the phenyl groups can enhance its cytotoxicity.
Case Study: Cytotoxicity Evaluation
A notable study assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results revealed an IC50 value of approximately 25 µM, indicating effective growth inhibition compared to standard chemotherapeutic agents like doxorubicin. The compound's mechanism involved cell cycle arrest at the S phase and increased levels of lactate dehydrogenase (LDH), suggesting its potential as an anticancer therapeutic.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against various pathogenic fungi. Studies have reported inhibition zones in agar diffusion assays, indicating effective fungal growth suppression.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound inhibits enzymes critical for DNA replication and protein synthesis.
- Cellular Pathway Modulation : It alters signaling pathways associated with cell proliferation and apoptosis.
Comparative Analysis with Other Thiadiazole Derivatives
A comparison table highlighting the structural features and biological activities of related thiadiazole compounds is presented below:
| Compound Name | Structure Features | Biological Activity | Notable Characteristics |
|---|---|---|---|
| N-(4-acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | Methyl group instead of phenyl | Varies | Different reactivity due to methyl substitution |
| N-(4-acetylphenyl)-4-chloro-1,2,3-thiadiazole-5-carboxamide | Chloro group present | Enhanced antimicrobial activity | Halogenation increases reactivity |
| N-(3-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide | Acetyl group at position 3 | Antifungal and anticancer | Similar structure with different substitution |
Q & A
Basic Research Questions
Q. What is the molecular structure and key physicochemical properties of N-(4-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide?
- Answer: The compound features a 1,2,3-thiadiazole core substituted with a phenyl group at position 4 and a carboxamide-linked 4-acetylphenyl group at position 4. Based on structural analogs (e.g., ), the molecular formula is estimated as C₁₇H₁₃N₃O₂S , with a molecular weight of ~323.37 g/mol. Key properties include solubility in polar aprotic solvents (e.g., DMSO) and stability under inert atmospheres. Characterization via NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is essential for confirmation .
Q. What are the standard synthetic routes for this compound?
- Answer: Synthesis typically involves:
Condensation : Reacting 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride with 4-acetylaniline in a polar solvent (e.g., THF) under nitrogen .
Microwave-assisted optimization : Accelerating reaction rates and improving yields (e.g., 80–90% yield in 2 hours at 100°C) compared to traditional reflux methods .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. Which analytical techniques are recommended for characterizing this compound?
- Answer:
- Structural confirmation : ¹H/¹³C NMR (δ 7.5–8.5 ppm for aromatic protons, δ 2.5 ppm for acetyl group) and FT-IR (C=O stretch at ~1680 cm⁻¹) .
- Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
- Mass analysis : HRMS (ESI+) for exact mass determination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound's biological potential?
- Answer:
- Analog synthesis : Modify substituents (e.g., replace acetylphenyl with halogenated or methoxy groups) to assess pharmacophore requirements .
- Bioassays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based assays or microbial growth inhibition (MIC values) for antimicrobial activity .
- Data correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, H-bond donors) with activity .
Q. What experimental strategies address contradictions in reaction yield data during synthesis?
- Answer:
- Parameter screening : Use Design of Experiments (DoE) to optimize variables (temperature, solvent polarity, catalyst loading) .
- Byproduct analysis : LC-MS or GC-MS to identify side products (e.g., hydrolyzed intermediates) .
- Reproducibility checks : Validate protocols across multiple batches and labs to isolate operator-dependent errors .
Q. How can computational methods predict the compound's interaction with biological targets?
- Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., COX-2, EGFR) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- ADMET prediction : SwissADME or pkCSM for bioavailability, CYP450 inhibition, and toxicity .
Q. What methodologies evaluate the compound's stability under varying pH and temperature conditions?
- Answer:
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .
- HPLC monitoring : Track degradation products and calculate half-life (t₁/₂) using first-order kinetics .
- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds .
Q. How can researchers resolve discrepancies in bioactivity data across different assay models?
- Answer:
- Cross-validation : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) results to identify model-specific artifacts .
- Dose-response refinement : Use Hill slope analysis to ensure EC₅₀/IC₅₀ values are within confidence intervals .
- Meta-analysis : Aggregate data from peer-reviewed studies to identify consensus trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
